3-Amino benzamidoxime

Solubility Pre-formulation Organic Synthesis

3-Aminobenzamidoxime (3-amino-N'-hydroxybenzene-1-carboximidamide, CAS 100524-07-0) is a synthetic intermediate within the benzamidoxime class, possessing a characteristic structure that incorporates both a primary aromatic amine and an amidoxime (N-hydroxy-amidine) functional group on the meta-substituted benzene ring. Commercially available from multiple reputable chemical suppliers at a standard purity of >=97%, the compound is supplied as a crystalline solid with a melting point in the range of 101–105 °C and recommended storage at -20 °C to ensure long-term stability.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 100524-07-0
Cat. No. B033789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino benzamidoxime
CAS100524-07-0
Synonyms3-amino-N-hydroxy-benzenecarboximidamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=NO)N
InChIInChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
InChIKeyOPGWBTKZYLRPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

3-Aminobenzamidoxime (CAS 100524-07-0): A Specialized, Dual-Functional Amidoxime Intermediate for Pharmaceutical Synthesis


3-Aminobenzamidoxime (3-amino-N'-hydroxybenzene-1-carboximidamide, CAS 100524-07-0) is a synthetic intermediate within the benzamidoxime class, possessing a characteristic structure that incorporates both a primary aromatic amine and an amidoxime (N-hydroxy-amidine) functional group on the meta-substituted benzene ring . Commercially available from multiple reputable chemical suppliers at a standard purity of >=97%, the compound is supplied as a crystalline solid with a melting point in the range of 101–105 °C and recommended storage at -20 °C to ensure long-term stability . Its primary established value lies in its capacity to undergo specific heterocyclization reactions to form 1,2,4-oxadiazoles, which are key pharmacophores in agrochemical and medicinal chemistry, making it a versatile and reactive building block [1].

The Risk of Generic Substitution of 3-Aminobenzamidoxime: Why Physicochemical Properties and Isomeric Purity Dictate Synthetic Outcomes


The direct substitution of 3-aminobenzamidoxime with a structurally similar analog, such as its 2- or 4-positional isomer, or a non-oxime building block like 3-aminobenzamide, is not feasible for a synthetic chemist without risking altered reaction kinetics, different intermediate solubility, and off-target product formation. As demonstrated by the evidence below, the 3-amino isomer exhibits a distinct melting point and a dramatically different solvent solubility profile compared to the 4-amino isomer and the simple amide analog . The presence of both the free amino and the oxime moiety in a specific 1,3-disposition is what enables the chemoselective formation of specific heterocycles like 1,2,4-oxadiazoles, a synthetic route that a simple amide cannot participate in. Thus, procurement of the precisely specified isomer is critical for ensuring reproducible experimental results.

Quantitative Evidence Guide for 3-Aminobenzamidoxime: Physicochemical and Purity Differentiation Against Closest Analogs


Differentiation in Organic Solvent Solubility Profile vs. 3-Aminobenzamide

The solubility of 3-aminobenzamidoxime in key organic solvents is markedly lower than that of its non-oxime structural analog, 3-aminobenzamide, which is a critical parameter for reaction design, purification, and biological assay preparation. Specifically, the target compound's maximum solubility in Ethanol is reported to be 0.25 mg/mL, whereas 3-aminobenzamide is freely soluble in Ethanol at approximately 25 mg/mL . This 100-fold difference mandates the use of alternative co-solvent systems for the amidoxime that would not be required for the simple amide.

Solubility Pre-formulation Organic Synthesis

Isomeric Purity and Melting Point Identity: 3-Amino Isomer vs. 4-Amino Isomer

The identity and purity of the positional isomer, a key procurement specification, can be verified through its distinct melting point. The target 3-amino isomer exhibits a melting point of 101–105 °C, as certified by the supplier's certificate of analysis . Its para-substituted analog, 4-aminobenzamidoxime (CAS 277319-62-7), has a significantly higher melting point of 167–171 °C . This wide difference of approximately 66 °C provides a simple, reliable physical method for distinguishing the two isomers and confirming the identity of the purchased batch.

Isomer Identification Quality Control Procurement Specification

Validated Minimum Purity Specification for Reproducible Synthesis

A consistent minimum assay of 97% is maintained across multiple major commercial sources for 3-aminobenzamidoxime, a specification that is often higher and more rigorously controlled than for less common custom-synthesized benzamidoxime intermediates. Both the Thermo Scientific portfolio (originally Alfa Aesar) and Sigma-Aldrich list an assay of 97% for this compound, ensuring batch-to-batch consistency for sensitive synthetic applications . For comparison, the parent compound benzamidoxime (CAS 613-92-3) is offered with a wider range of purities from different vendors, with some listings specifying a minimum HPLC purity of only 94% .

Purity Analysis Quality Assurance Procurement Standard

Aqueous Solubility Profile for Biological Assay Design vs. Parent Amidoxime

For in vitro biological evaluation where DMSO stock solutions are diluted into aqueous buffers, the solubility of the compound in phosphate-buffered saline (PBS, pH 7.2) is a key performance parameter. 3-Aminobenzamidoxime has a reported maximum solubility of 0.2 mg/mL in PBS . While the unsubstituted parent compound, benzamidoxime, is also sparingly soluble, its 4-amino analog shows even further reduced aqueous stability, with a reported solubility of only 0.1 mg/mL in a 10% DMF/PBS system . This twice-fold greater tolerance to aqueous dilution makes the 3-amino isomer a more practical choice for assay protocols that require larger aqueous fractions.

Formulation In Vitro Assay Aqueous Solubility

Optimal Application Scenarios for 3-Aminobenzamidoxime (100524-07-0) Based on Validated Differentiation Evidence


Regioselective Synthesis of 3-Amino-Substituted 1,2,4-Oxadiazoles

The 1,3-disposition of the amino and oxime functional groups makes this compound the direct starting material for synthesizing 3-(3-aminophenyl)-1,2,4-oxadiazoles, a common pharmacophore. Its validated purity of >=97% is critical for ensuring high yields in these heterocyclization reactions, where impurities can catalyze side reactions and formation of the regioisomeric 1,3,4-oxadiazole [1]. The distinct melting point (101–105°C) of the starting material also aids in monitoring the reaction progress by TLC, as the more polar oxadiazole product is easily distinguished.

Preparation of Stock Solutions for Cell-Based Screening Panels

The compound's solubility profile, providing 3 mg/mL in DMSO and 0.2 mg/mL in aqueous PBS, is well-defined and allows for the creation of standard 10–30 mM DMSO stock solutions followed by dilution into cell culture media without immediate precipitation. This is a critical advantage for phenotypic screening, as documented by its use in protocols for modifying cell phenotypes, where maintaining a consistent soluble concentration is essential for generating reliable dose-response data .

Isomer-Specific Building Block Procurement for Lead Optimization Programs

In medicinal chemistry campaigns, exploring the SAR of a positional isomer is a standard step. The 66°C melting point differential between the 3-amino (101–105°C) and 4-amino (167–171°C) isomers provides a robust, in-hand identity check to prevent mix-ups during the synthesis of a focused library of candidate molecules. The consistent 97% purity guarantee across major vendors further ensures that a change in commercial supplier will not introduce new, unidentified impurities that could generate false structure-activity signals in a biological assay .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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